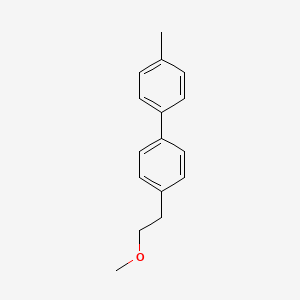![molecular formula C11H13ClN4O2 B8303981 tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate](/img/structure/B8303981.png)
tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. Its unique structure, which includes a tert-butyl group, a chloro substituent, and a carbamate moiety, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate typically involves multi-step organic synthesis. One common method starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the chloro substituent and the tert-butyl carbamate group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazo[1,2-b]pyridazines, while hydrolysis will produce the corresponding amine.
Aplicaciones Científicas De Investigación
tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactivity.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate
- tert-Butyl(6-chloro-3-methylimidazo[1,2-b]pyridazin-8-yl)carbamate
Uniqueness
tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C11H13ClN4O2 |
|---|---|
Peso molecular |
268.70 g/mol |
Nombre IUPAC |
tert-butyl N-(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate |
InChI |
InChI=1S/C11H13ClN4O2/c1-11(2,3)18-10(17)14-7-6-8(12)15-16-5-4-13-9(7)16/h4-6H,1-3H3,(H,14,17) |
Clave InChI |
JXZGWKGNQBSTNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=NN2C1=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine](/img/structure/B8303941.png)





![1-[(benzyloxy)carbonyl]-3-(fluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B8303985.png)
![1,3,4,9-Tetrahydro-indeno[2,1-b]pyridin-2-one](/img/structure/B8303996.png)
